![molecular formula C19H33NO2 B601835 2-Amino-2-(2-octylphenethyl)-1,3-propanediol CAS No. 767262-51-1](/img/structure/B601835.png)
2-Amino-2-(2-octylphenethyl)-1,3-propanediol
Overview
Description
2-Amino-2-(2-octylphenethyl)-1,3-propanediol is a compound with the molecular formula C19H33NO2 and a molecular weight of 307.48 . It is an impurity compound of Fingolimod, a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .
Scientific Research Applications
1. Immunosuppression and Organ Transplantation
2-Amino-2-(2-octylphenethyl)-1,3-propanediol is noted for its immunosuppressive properties, useful in preventing organ or bone marrow transplant rejection and in the prophylaxis of autoimmune diseases (Fujita et al., 1993).
2. Magnetic Properties and Cooling Applications
In the field of magnetic materials, this compound, in its variations like 2-amino-2-methyl-1,3-propanediol, is utilized in synthesizing structures like mixed-valent Mn supertetrahedra and planar discs, which display large magnetocaloric effects. These are promising as cooling refrigerants in low-temperature applications (Manoli et al., 2008).
3. Intermediate for Chemical Synthesis
The compound, also known as serinol, is a common intermediate for various chemical processes, including the synthesis of antibiotics, X-ray contrast agents, and pharmaceuticals (Andreeßen & Steinbüchel, 2011).
4. Thermal Storage of Energy
Its derivatives, such as 2-amino-2-methyl-1,3-propanediol (AMP), are being explored as potential candidates for thermal energy storage. Their thermal conductivities, crucial for such applications, have been studied extensively (Zhang & Xu, 2001).
5. Artificial Biosynthetic Pathways
2-Amino-1,3-propanediol is also used in creating artificial biosynthetic pathways for the production of value-added pharmaceuticals, using genetically engineered Escherichia coli. This biotechnological approach offers an environmentally friendly alternative to traditional chemical processes (Luo et al., 2019).
6. Phase Transition Studies
The compound's phase transitions, particularly in orientationally disordered crystals, are subjects of study in materials science. These studies contribute to understanding intermolecular interactions and thermodynamics in mixed crystal systems (Salud et al., 1997).
7. Antitumor Efficacy
In cancer research, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promising preclinical antitumor efficacy in various cancer models. Its mechanisms involve both sphingosine-1-phosphate receptor-dependent and independent pathways (Zhang et al., 2013).
8. Green Chemistry Applications
Its use in green chemistry is exemplified in studies like nickel-catalyzed amination of differently substituted 1,3-propanediols, highlighting its potential in environmentally friendly chemical syntheses (Fischer et al., 1999).
9. CO2 Absorption Studies
Research into CO2 absorption properties of 2-amino-1,3-propanediol derivatives contributes to understanding their potential in CO2 removal technologies, crucial for environmental applications (Bougie & Iliuta, 2014).
10. Magnetic Cluster Synthesis
The compound's derivatives are also used in synthesizing lanthanide nonanuclear clusters with unique topologies, exhibiting properties like single-molecule magnetism, important in magnetic materials research (Zou et al., 2015).
properties
IUPAC Name |
2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGKFFCMLIYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-octylphenethyl)-1,3-propanediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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